

# Molecular weight and formula of 5-Chloro-1,3-benzodioxole

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## Compound of Interest

Compound Name: 5-Chloro-1,3-benzodioxole

Cat. No.: B1345674

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## 5-Chloro-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **5-Chloro-1,3-benzodioxole**, a halogenated derivative of the 1,3-benzodioxole scaffold. This document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores the relevance of the broader 1,3-benzodioxole class in medicinal chemistry, highlighting its role as a key structural motif in the development of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided.

### Physicochemical Properties

**5-Chloro-1,3-benzodioxole** is a synthetic organic compound that serves as a valuable building block in medicinal and chemical research. Its core structure consists of a benzene ring fused to a five-membered dioxole ring, with a chlorine atom substituted at the 5-position.

| Property                              | Value  | Reference       |
|---------------------------------------|--|-----------------|
| Chemical Formula                      | C <sub>7</sub> H <sub>5</sub> ClO <sub>2</sub> | [1][2][3][4][5] |
| Molecular Weight                      | 156.57 g/mol                                   | [1][3][6]       |
| CAS Number                            | 7228-38-8                                      | [1][2][3]       |
| Appearance                            | Liquid   | [2]             |
| Density                               | 1.34 g/mL at 25 °C                             | [2][6]          |
| Refractive Index (n <sub>20/D</sub> ) | 1.556  | [2][6]          |
| Exact Mass                            | 155.9978071 Da                                 | [2][5]          |
| Monoisotopic Mass                     | 155.9978071 Da                                 | [2][5]          |

## Synthesis of 5-Chloro-1,3-benzodioxole

The primary synthetic route to **5-Chloro-1,3-benzodioxole** is through the electrophilic chlorination of 1,3-benzodioxole.

## Experimental Protocol

Reaction: Chlorination of 1,3-benzodioxole.[3]

Materials:

- 1,3-Benzodioxole (0.5000 g)
- Chloroform (15 ml total)
- Chlorine gas (1.005 g)
- Water
- Brine
- Anhydrous sodium sulfate

#### Equipment:

- Reaction flask equipped with a stirrer, a reflux condenser, and a dropping funnel.

#### Procedure:

- In the reaction flask, dissolve 0.5000 g of 1,3-benzodioxole in 10 ml of chloroform and stir the mixture.
- Add 5 ml of chloroform to the dropping funnel.
- Slowly introduce 1.005 g of chlorine gas into the chloroform solution over approximately 5 minutes, while maintaining the reaction temperature at 35 °C.
- After the addition of chlorine is complete, continue to stir the reaction mixture for 2 hours.
- Following the reaction period, wash the mixture twice with water.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent to yield the product.

Yield: 96.2%<sup>[3]</sup>

## Spectroscopic Data

The structural confirmation of **5-Chloro-1,3-benzodioxole** is achieved through various spectroscopic techniques.

| Spectroscopic Data                      | Observation   |
|---|---|
| $^1\text{H}$ NMR                        | Spectral data available, detailed peaks not provided in search results. |
| $^{13}\text{C}$ NMR                     | Spectral data available, detailed peaks not provided in search results. |
| Mass Spectrometry (Electron Ionization) | Mass spectrum available through the NIST/EPA/NIH Mass Spectral Library. |
| Infrared (IR) Spectroscopy              | IR spectral data available.   |

## Applications in Drug Development

While **5-Chloro-1,3-benzodioxole** itself is primarily a synthetic intermediate, the 1,3-benzodioxole scaffold is a prominent feature in a variety of biologically active molecules. This structural motif is often explored in drug discovery due to its ability to mimic the catechol moiety while offering improved metabolic stability.

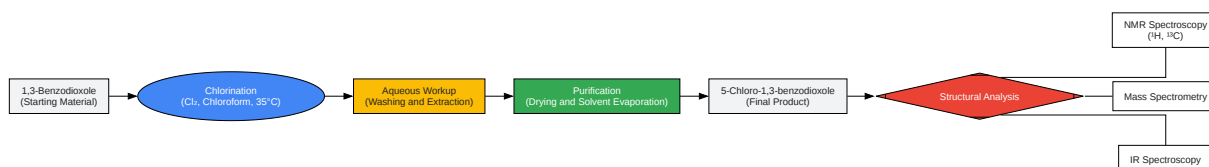
Derivatives of 1,3-benzodioxole have been investigated for a range of therapeutic applications, including as:

- **Kinase Inhibitors:** A notable example is a derivative of **5-Chloro-1,3-benzodioxole** which has been developed as a potent and selective dual-specific c-Src/Abl kinase inhibitor, demonstrating potential in oncology.[\[7\]](#)
- **Auxin Receptor Agonists:** Certain N-(benzo[d][\[1\]](#)[\[3\]](#)dioxol-5-yl) derivatives have been designed and synthesized as potent agonists of the auxin receptor TIR1, showing promise as root growth promoters in agriculture.[\[8\]](#)[\[9\]](#)
- **Antitumor Agents:** A series of 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines.[\[10\]](#)

The versatility of the 1,3-benzodioxole ring system allows for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents.

## Workflow Diagram

The following diagram illustrates the synthesis and analytical workflow for **5-Chloro-1,3-benzodioxole**.



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Caption: Synthesis and analytical workflow for **5-Chloro-1,3-benzodioxole**.

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